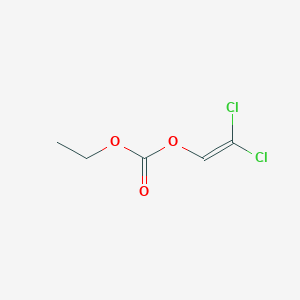
2,2-Dichloroethenyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloroethenyl ethyl carbonate is a chemical compound with the molecular formula C5H8Cl2O3 It is characterized by the presence of two chlorine atoms and an ethyl carbonate group attached to an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl ethyl carbonate can be achieved through several methods. One common approach involves the reaction of 2,2-dichloroethanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonate ester linkage.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. Catalysts such as zirconium oxide may be employed to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloroethenyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloroethenyl ethyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and other esters.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2-Dichloroethenyl ethyl carbonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl carbonate: Similar in structure but lacks the chlorine atoms.
Ethyl methyl carbonate: Contains a methyl group instead of the dichloroethenyl group.
Dimethyl carbonate: Another related compound with two methyl groups instead of ethyl and dichloroethenyl groups.
Uniqueness
2,2-Dichloroethenyl ethyl carbonate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
21985-72-8 |
|---|---|
Molekularformel |
C5H6Cl2O3 |
Molekulargewicht |
185.00 g/mol |
IUPAC-Name |
2,2-dichloroethenyl ethyl carbonate |
InChI |
InChI=1S/C5H6Cl2O3/c1-2-9-5(8)10-3-4(6)7/h3H,2H2,1H3 |
InChI-Schlüssel |
OLALRNHQLXSKFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


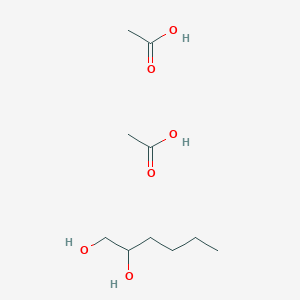
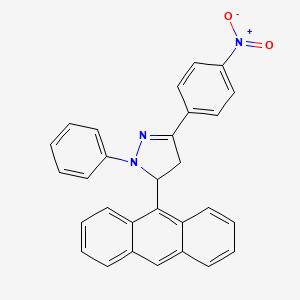
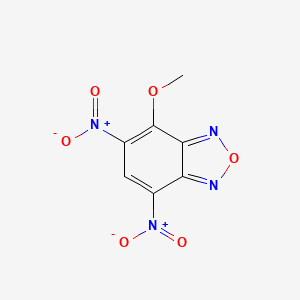

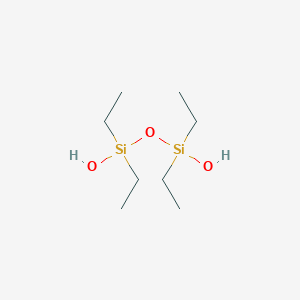


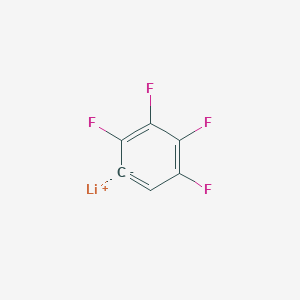
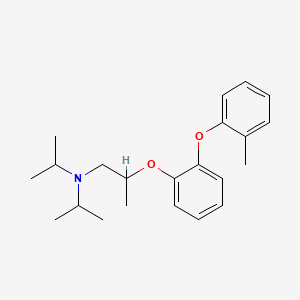

![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)
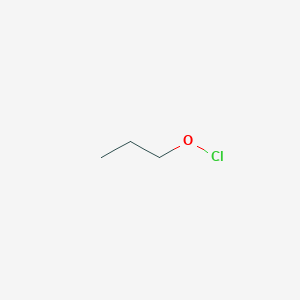

![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
